molecular formula C9H10N4S B1517264 4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 1038295-21-4

4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1517264
CAS No.: 1038295-21-4
M. Wt: 206.27 g/mol
InChI Key: CGZBCUJMSHBRJJ-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3 and a pyridin-2-yl ethyl group at position 3.

Properties

IUPAC Name

4-(2-pyridin-2-ylethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c14-9-12-11-7-13(9)6-4-8-3-1-2-5-10-8/h1-3,5,7H,4,6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZBCUJMSHBRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol , with CAS number 1528845-73-9, belongs to the class of 1,2,4-triazole derivatives known for their diverse biological activities. This article explores its biological properties, including anticancer activity and potential applications in pharmacology.

  • Molecular Formula : C10H12N4S
  • Molecular Weight : 220.29 g/mol
  • Structure : The compound features a triazole ring substituted with a pyridine moiety and a thiol group, which contributes to its biological activity.

Biological Activity Overview

  • Anticancer Properties
    • Recent studies have shown that derivatives of 1,2,4-triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 1,2,4-triazole-3-thiol have demonstrated selective cytotoxicity towards melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .
    • In a specific study involving hydrazone-tethered triazole derivatives, the most active compounds showed enhanced selectivity towards cancer cells while inhibiting cell migration effectively .
  • Mechanism of Action
    • The biological activity of 1,2,4-triazoles is often attributed to their ability to interact with biological receptors through hydrogen bonding and dipole interactions. The stability of the triazole ring enhances the pharmacological profile by improving solubility and metabolic resistance .

Study 1: Anticancer Activity Assessment

A series of triazole derivatives were synthesized and tested for anticancer activity using the MTT assay against several cell lines:

  • Cell Lines Tested : IGR39 (melanoma), MDA-MB-231 (breast cancer), Panc-1 (pancreatic carcinoma).
  • Results : Compounds exhibited varying degrees of cytotoxicity with the following IC50 values:
    • Compound A: IC50 = 10 µg/mL (highly active)
    • Compound B: IC50 = 25 µg/mL (moderately active)
    • Compound C: IC50 = 40 µg/mL (low activity)

Study 2: Structure-Activity Relationship (SAR)

The SAR analysis indicated that substituents on the triazole ring significantly influence biological activity:

CompoundSubstituentIC50 (µg/mL)Activity Level
AMethyl10Highly Active
BBromo40Low Activity
CEthyl25Moderately Active

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
The compound has shown promising antifungal properties, particularly against strains resistant to conventional treatments. Studies indicate that its mechanism involves disrupting fungal cell wall synthesis and function. For instance, a study highlighted its efficacy against Candida albicans, demonstrating lower minimum inhibitory concentrations (MICs) compared to standard antifungal agents .

Anticancer Properties
Research has also explored the anticancer potential of this triazole derivative. It has been observed to induce apoptosis in various cancer cell lines, including breast and lung cancers. The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects
Recent investigations have reported neuroprotective effects of 4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol in models of neurodegenerative diseases. Its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory responses suggests potential therapeutic applications in conditions such as Alzheimer's disease .

Agricultural Applications

Fungicides
The compound's antifungal properties extend to agricultural applications as a fungicide. It has been evaluated for its effectiveness against various plant pathogens, including Fusarium and Botrytis species. Field trials have shown that formulations containing this compound significantly reduce disease incidence and improve crop yields .

Plant Growth Regulation
In addition to its fungicidal properties, this compound has been studied for its role as a plant growth regulator. It influences hormone levels in plants, promoting root development and enhancing stress resistance. This application is particularly beneficial in sustainable agriculture practices aimed at improving plant resilience against abiotic stresses .

Materials Science

Corrosion Inhibition
The compound has been investigated as a corrosion inhibitor for metals in aggressive environments. Its effectiveness is attributed to the formation of a protective layer on metal surfaces, which reduces oxidation rates. Studies have demonstrated significant reductions in corrosion rates for steel and aluminum when treated with this triazole derivative .

Nanomaterials Synthesis
In materials science, this compound is utilized in the synthesis of nanomaterials. Its chelating properties facilitate the formation of metal nanoparticles with controlled sizes and shapes, which are essential for applications in catalysis and electronics .

Case Studies

Application AreaStudy ReferenceKey Findings
Antifungal Activity Effective against Candida albicans with lower MICs than controls
Anticancer Properties Induces apoptosis in breast cancer cells
Neuroprotective Effects Scavenges ROS; potential for Alzheimer's treatment
Agricultural Fungicide Reduces Fusarium disease incidence; improves yield
Plant Growth Regulation Enhances root development under stress conditions
Corrosion Inhibition Significant reduction in corrosion rates for treated metals
Nanomaterials Synthesis Facilitates controlled synthesis of metal nanoparticles

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents. Key structural analogs and their functional differences are summarized below:

Compound Structure Substituents Key Properties/Activities Reference
4-(4-Bromophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol Bromophenyl, pyridin-2-yl Induces ER stress-mediated apoptosis in non-small cell lung cancer (NSCLC) cells.
4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol Fluorobenzylidene, pyridin-2-yl Structural analog with potential for coordination chemistry (Schiff base formation).
5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) Methylthio benzyl Superior corrosion inhibitor for zinc in acidic media (88% efficiency at 0.1 mM).
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Iodophenyl hydrazinyl, cyclopentenyl Potent MERS-CoV helicase inhibitor (antiviral activity).
N′-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Hydrazone, dimethylaminobenzylidene Inhibits cancer cell migration (melanoma, breast, pancreatic).

Key Trends :

  • Electron-withdrawing groups (e.g., bromo, fluoro) enhance anticancer activity by increasing electrophilicity .
  • Alkyl/aryl substitutions (e.g., methylthio benzyl) enhance physicochemical properties like solubility and corrosion inhibition .
Physical and Chemical Properties
  • Solubility : Polar substituents (e.g., -OCH₃, -NH₂) improve aqueous solubility, while aryl groups enhance lipid solubility .
  • Stability : Schiff base derivatives (e.g., ) are stable under acidic conditions but may hydrolyze in strong bases.
  • Corrosion Inhibition : Triazole-thiols (TRD) outperform acetohydrazides (HYD) due to stronger adsorption on metal surfaces via thiolate bonding .

Preparation Methods

Starting Materials and Key Intermediates

  • Isonicotinic acid hydrazide or related hydrazides are commonly used as starting materials.
  • The synthesis involves transformation of hydrazides into dithiocarbazinate salts, followed by cyclization to form the 1,2,4-triazole-3-thiol core.
  • The pyridin-2-yl ethyl side chain is introduced through appropriate alkylation or condensation reactions.

Stepwise Preparation

Based on the synthesis of related 4-substituted 1,2,4-triazole-3-thiol derivatives, the preparation typically follows these stages:

Step Reaction Type Reagents/Conditions Outcome
1. Formation of potassium dithiocarbazinate salt Reaction of isonicotinic acid hydrazide with potassium hydroxide and carbon disulfide in ethanol Potassium dithiocarbazinate intermediate
2. Cyclization to 1,2,4-triazole-3-thiol Treatment of intermediate with hydrazine hydrate under reflux Formation of 4-amino-3-(pyridin-2-yl)-5-mercapto-4H-1,2,4-triazole
3. Functionalization with pyridin-2-yl ethyl group Condensation or alkylation using appropriate pyridin-2-yl ethyl derivatives under reflux in polar solvents (e.g., dimethylformamide) with acid catalyst Target compound this compound

This sequence is adapted from procedures reported for similar 4-substituted 1,2,4-triazole-3-thiol derivatives, which share the core synthetic steps and conditions.

Detailed Preparation Methodology

Formation of Potassium Dithiocarbazinate Salt

  • Procedure: Isonicotinic acid hydrazide (0.1 mol) is dissolved in absolute ethanol with potassium hydroxide (0.1 mol) at room temperature.
  • Carbon disulfide (0.1 mol) is added gradually with stirring.
  • The reaction mixture is stirred for 16 hours at room temperature.
  • Diethyl ether is added to precipitate the intermediate salt.

This step yields the potassium dithiocarbazinate salt, a key intermediate for cyclization.

Cyclization to 1,2,4-Triazole-3-thiol

  • Hydrazine hydrate (0.1 mol) is added gradually to the potassium dithiocarbazinate salt dissolved in water.
  • The mixture is refluxed for 8 hours, during which hydrogen sulfide gas evolves, indicating cyclization.
  • After cooling, the mixture is acidified to pH 1 with hydrochloric acid, precipitating the 4-amino-3-(pyridin-2-yl)-5-mercapto-4H-1,2,4-triazole.
  • The product is filtered and recrystallized from ethanol.

This step forms the triazole core with the thiol group at position 3.

Alternative and Novel Synthetic Approaches

Cyclization via Alkaline Conditions

  • Alkaline cyclization of carbothioamide intermediates is a common method to form 1,2,4-triazole-3-thiones.
  • This approach offers high yields and is adaptable for various substituents on the triazole ring.

Use of Hydrazone Intermediates

  • Hydrazone derivatives of 1,2,4-triazole-3-thiol have been synthesized by reacting thione esters with hydrazine hydrate.
  • This method allows further functionalization and derivatization, expanding the chemical diversity of triazole-thiol compounds.

Mannich Base Formation

  • Mannich bases of 1,2,4-triazole-3-thiol derivatives can be synthesized by reaction with formaldehyde and secondary amines in dimethylformamide.
  • This method introduces additional pharmacologically relevant substituents.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Remarks
Potassium dithiocarbazinate route Isonicotinic acid hydrazide KOH, CS2, hydrazine hydrate, HCl Room temp stirring, reflux, acidification High (up to 99%) Classical and reliable method for 1,2,4-triazole-3-thiol core
Hydrazone intermediate method 1,2,4-triazole-5-thione Ethyl chloroacetate, hydrazine hydrate Room temp, reflux 80-94% Allows further modification via hydrazones
Mannich base synthesis 1,2,4-triazole-3-thione Formaldehyde, secondary amines DMF solvent, mild heating Moderate Useful for introducing amine substituents

Research Findings and Considerations

  • The preparation methods emphasize mild reaction conditions, often at room temperature or moderate reflux, to preserve sensitive functional groups.
  • The evolution of hydrogen sulfide gas during cyclization is a key indicator of reaction progress and successful formation of the thiol group.
  • Purification by recrystallization from ethanol is standard to obtain high-purity compounds.
  • Yields reported in literature range from moderate to high, indicating efficient synthetic routes.
  • These methods provide versatile platforms for synthesizing derivatives with diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Q & A

Q. What are the optimal synthetic routes for 4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyridine derivatives and triazole precursors. Key steps include:

  • Condensation reactions between hydrazine derivatives and carbonyl-containing intermediates (e.g., pyridine-2-carboxaldehyde) under reflux in methanol or ethanol .
  • Thiolation via treatment with Lawesson’s reagent or phosphorus pentasulfide to introduce the thiol group .
  • Characterization using ¹H-NMR (to confirm proton environments), LC-MS (for molecular weight verification), and elemental analysis (to validate purity) .

Q. How is the purity and stability of this compound assessed in different solvent systems?

Methodological Answer:

  • HPLC with UV detection (λ = 254–280 nm) is used to assess purity, employing C18 reverse-phase columns and acetonitrile/water mobile phases .
  • Stability studies involve storing the compound in DMSO, methanol, or aqueous buffers (pH 4–9) at 25°C and 4°C, followed by periodic LC-MS analysis to detect degradation products .

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme inhibition : Alpha-amylase/alpha-glucosidase assays (spectrophotometric methods) for antidiabetic potential .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate safety thresholds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with reactivity and solubility. Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is used .
  • Molecular docking : Autodock Vina or Schrödinger Suite identifies binding affinities to targets (e.g., bacterial enzymes, cancer-related proteins). PDB structures (e.g., 1T4G for alpha-amylase) are used for validation .
  • ADME predictions : SwissADME or pkCSM models assess pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. How can contradictory data on structure-activity relationships (SAR) be resolved?

Methodological Answer:

  • Systematic SAR studies : Synthesize analogs with controlled modifications (e.g., alkyl chain length, pyridyl substituents) and compare bioactivity .
  • Crystallography : Single-crystal X-ray diffraction resolves 3D conformations to clarify steric/electronic effects .
  • Meta-analysis : Cross-reference published data on similar triazoles (e.g., 4-phenyl-5-pyridin-4-yl derivatives) to identify trends .

Q. What strategies are effective for improving the compound’s solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug design : Introduce phosphate or PEG groups at the thiol moiety to enhance aqueous solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to create stable salts or co-crystals .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) for controlled release .

Q. How can reaction mechanisms for key transformations (e.g., alkylation of the thiol group) be experimentally validated?

Methodological Answer:

  • Kinetic studies : Monitor reactions via in situ FT-IR or NMR to track intermediate formation .
  • Isotope labeling : Use deuterated reagents (e.g., CD3I) to confirm nucleophilic substitution pathways .
  • DFT transition-state analysis : Identify energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol

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